N-benzyl-N-ethyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide
Description
N-benzyl-N-ethyl-2-{8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide is a polycyclic acetamide derivative characterized by a sulfur-linked triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-octaenyl core. Its structure combines a benzyl-ethyl-substituted acetamide moiety with a nitrogen- and sulfur-containing polycyclic system.
Properties
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-benzyl-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4OS/c1-2-28(16-18-10-4-3-5-11-18)23(30)17-31-25-27-20-13-7-6-12-19(20)24-26-21-14-8-9-15-22(21)29(24)25/h3-15H,2,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKKALMDYPJGJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide typically involves multi-step reactions. One common method includes the copper-catalyzed Ullmann type C−N coupling followed by intramolecular cross-dehydrogenative coupling reaction . This method is known for its efficiency and moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and ethyl positions.
Common Reagents and Conditions
Oxidation: Iodine, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cross-coupling can lead to the formation of benzimidazo[1,2-c]quinazoline derivatives .
Scientific Research Applications
N-benzyl-N-ethyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide involves its interaction with bacterial and fungal cell membranes. The compound disrupts the cell membrane integrity, leading to cell death . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural Analog 1: N-ethyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide
- Molecular Formula : C₁₆H₁₉N₃O₂S₂
- Molecular Weight : 349.5 g/mol
- Key Features :
- The prop-2-enyl group introduces electrophilic reactivity, unlike the benzyl-ethyl substituents in the target compound.
Structural Analog 2: N-benzhydryl-2-(7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetamide
- Molecular Formula: Not explicitly provided, but likely C₂₄H₂₂N₂OS₂ (based on CAS 796081-19-1).
- Key Features :
- Benzhydryl (diphenylmethyl) group replaces the benzyl-ethyl substituents.
- Diazatricyclo[6.4.0.0²,⁶]dodecatetraenyl core with sulfur linkage.
- The tetracyclic system in the target compound may confer greater conformational rigidity, influencing binding specificity.
Structural Analog 3: Colchicine Derivatives (e.g., (S)-N-(5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl)acetamide)
- Key Features: Acetamide linked to a methoxy-substituted benzoheptalenyl system. Known for microtubule disruption and anti-inflammatory applications .
- Comparison :
- The target compound’s polycyclic system lacks the methoxy groups and fused benzene rings seen in colchicine analogs, suggesting divergent mechanisms of action.
Implications of Structural Differences
- Nitrogen Content : The target compound’s triazatetracyclo core provides additional hydrogen-bonding sites compared to diazatricyclo analogs, which could enhance interactions with polar biological targets (e.g., enzymes or receptors) .
- The absence of methoxy groups (as in colchicine derivatives) suggests a different pharmacological profile, possibly unrelated to microtubule dynamics .
- Solubility : The diazatricyclo analog’s moderate solubility (37.5 µg/mL) highlights challenges in aqueous compatibility for this class, underscoring the need for formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
